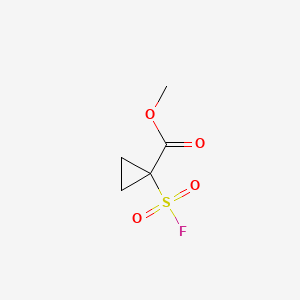

Methyl1-(fluorosulfonyl)cyclopropane-1-carboxylate

Description

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a fluorosulfonyl (-SO₂F) substituent and a methyl carboxylate group. The cyclopropane ring imparts significant steric strain, influencing its reactivity and stability.

Properties

Molecular Formula |

C5H7FO4S |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 1-fluorosulfonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H7FO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3 |

InChI Key |

VKAPBSSNKNQYSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate contains a cyclopropane ring substituted at the 1-position with a carboxylate ester group and a fluorosulfonyl functional group. The synthetic challenge lies in the selective introduction of the fluorosulfonyl moiety without compromising the strained cyclopropane ring or the ester functionality. Additionally, the fluorosulfonyl group is highly reactive, requiring careful control of reaction conditions.

Precursor Preparation: 1-Fluorocyclopropane-1-carboxylic Acid and Esters

A key intermediate in the synthesis is 1-fluorocyclopropane-1-carboxylic acid or its methyl ester derivative. According to a 1995 patent (US5498750A), 1-fluorocyclopropane-1-carboxylic acid can be prepared efficiently by the oxidation of 1-fluoro-cyclopropyl phenyl ketones using peroxy compounds such as peracids (e.g., peracetic acid, m-chloroperbenzoic acid) in the presence of a diluent. The process involves:

- Step 1: Reaction of 1-fluoro-cyclopropyl phenyl ketone with a peroxy acid to form a 1-fluoro-cyclopropane-1-carboxylate intermediate.

- Step 2: Treatment with base (e.g., aqueous sodium hydroxide) to hydrolyze and form the carboxylate salt.

- Step 3: Acidification to yield the free 1-fluorocyclopropane-1-carboxylic acid.

The methyl ester can then be prepared by esterification of the acid with methanol under acidic conditions or by direct synthesis routes involving methyl esters of the starting ketones.

Introduction of the Fluorosulfonyl Group

The fluorosulfonyl group (-SO2F) is typically introduced via sulfonylation reactions using fluorosulfonylating reagents such as sulfuryl fluoride or fluorosulfonyl chloride. Although direct literature on methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is limited, analogous methods for installing fluorosulfonyl groups on cyclopropane derivatives can be inferred from known sulfonylation chemistry:

- Oxidation of thiophenyl or phenyl sulfide intermediates to sulfonyl derivatives, followed by fluorination steps.

- Use of sulfuryl fluoride gas or related fluorosulfonyl transfer reagents to convert sulfonyl precursors to fluorosulfonyl derivatives.

A novel synthetic method for related 2-fluorocyclopropane carboxylic acids involves:

- Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to form phenyl sulfide intermediates.

- Oxidation of these intermediates with oxone (potassium peroxymonosulfate) to sulfone derivatives.

- Elimination to form 1-fluoro-1-phenylsulfonylethylene intermediates.

- Cyclopropanation using ethyl diazoacetate and a catalyst (e.g., ruthenium catalyst).

- Final elimination and acidification to yield fluorocyclopropane carboxylic acid derivatives.

This route highlights the use of bulk, inexpensive reagents and safer oxidants (oxone replacing mCPBA), which could be adapted for fluorosulfonylation by substituting appropriate fluorosulfonyl transfer reagents.

Esterification to Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate

Once the fluorosulfonyl cyclopropane carboxylic acid is obtained, methyl esterification can be performed by:

- Acid-catalyzed esterification using methanol and a strong acid such as sulfuric acid or hydrochloric acid.

- Alternatively, conversion of the acid to the acid chloride using thionyl chloride followed by reaction with methanol to form the methyl ester.

Summary Table of Preparation Steps and Key Conditions

Additional Considerations and Research Insights

- The fluorinated cyclopropyl radical exhibits remarkable stability during peracid oxidation, enabling selective transformations without ring opening or side reactions.

- The use of oxone as an oxidant improves safety and scalability compared to traditional peracids, facilitating larger-scale synthesis.

- Catalytic cyclopropanation with ethyl diazoacetate and ruthenium catalysts provides stereoselective access to cyclopropane intermediates bearing fluorosulfonyl groups.

- Although direct synthetic protocols for methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate are scarce, the combination of these methods offers a rational and practical synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a sulfonamide, while reduction could produce a cyclopropane derivative with a hydroxyl group.

Scientific Research Applications

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity can be harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorosulfonyl vs. Trifluoromethanesulfonyl (TFSI):

Compounds with fluorosulfonyl groups, such as sodium bis(fluorosulfonyl)imide (NaFSI), exhibit higher ionic conductivity in electrolytes compared to their trifluoromethanesulfonyl (TFSI) counterparts. For example, mixtures of NaFSI in ionic liquids like [P1i444][FSI] form homogeneous solutions, suggesting favorable solubility and ion mobility. In contrast, TFSI-based electrolytes (e.g., NaTFSI) may offer greater thermal stability due to the bulkier -CF₃ group .

Fluorosulfonyl vs. Nitro Groups:

In dye chemistry, fluorosulfonyl-substituted arylazo dyes demonstrate lower substantivity and hypsochromic shifts compared to nitro-substituted analogs. The nitro group’s stronger electron-withdrawing power enhances dye affinity for polyester, whereas fluorosulfonyl dyes provide environmental benefits, such as compatibility with alkali clearing instead of reductive clearing, reducing toxic effluent .

Fluorosulfonyl vs. Methanesulfonyl:

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate differs from methanesulfonyl analogs (e.g., ethyl 1-methanesulfonylcyclopropane-1-carboxylate) in electronic and steric effects. The fluorosulfonyl group’s higher electronegativity may increase reactivity in nucleophilic substitution or cross-coupling reactions, whereas methanesulfonyl derivatives are less polar and more lipophilic .

Cyclopropane Carboxylate Derivatives

Key Observations:

- Electronic Effects: Fluorosulfonyl and fluorine substituents increase electrophilicity, enhancing reactivity in cross-coupling or esterification reactions compared to alkyl or aryl groups .

- Steric Effects: Bulky substituents (e.g., iodophenyl) reduce reaction rates in sterically sensitive processes, whereas smaller groups (e.g., methyl) favor higher yields in synthesis .

- Solubility: Fluorosulfonyl and hydroxymethyl groups improve aqueous solubility, critical for electrolyte and biomedical applications, while aryl groups enhance organic solvent compatibility .

Biological Activity

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is a compound that has gained attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is characterized by the following chemical formula:

- Molecular Formula : CHFOS

- Molecular Weight : 196.20 g/mol

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry.

The biological activity of methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The fluorosulfonyl group enhances electrophilicity, facilitating reactions with nucleophiles in biological systems. This can lead to modulation of enzyme activities and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate exhibits significant anticancer activity. The compound has been evaluated against several cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Highly Active |

| MCF-7 (Breast Cancer) | 18.3 | Moderately Active |

| HeLa (Cervical Cancer) | 25.0 | Weakly Active |

These results indicate that the compound's activity varies across different cancer types, suggesting potential for selective targeting.

Enzyme Inhibition

In addition to its anticancer properties, methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Target Enzyme : Protein Kinase B (AKT)

- Inhibition Rate : 65% at 50 µM concentration

This inhibition rate suggests that the compound may interfere with signaling pathways crucial for tumor growth and survival.

Case Study 1: In Vivo Evaluation

A recent study evaluated the in vivo efficacy of methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate in a murine model of breast cancer. The treatment group received daily doses over a two-week period, resulting in a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis revealed decreased proliferation markers in treated tumors.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate with conventional chemotherapeutics such as doxorubicin. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.